2-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
2-(5-BROMOTHIOPHEN-2-YL)-N-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE is a complex organic compound that features a combination of bromothiophene, chlorophenyl, and thiazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMOTHIOPHEN-2-YL)-N-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE typically involves the condensation reaction of 2-acetyl-5-bromothiophene with 4-chlorophenylhydrazine hydrochloride . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMOTHIOPHEN-2-YL)-N-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(5-BROMOTHIOPHEN-2-YL)-N-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-BROMOTHIOPHEN-2-YL)-N-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-BROMOTHIOPHEN-2-YL)-N-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
- 4,7-BIS(5-BROMOTHIOPHEN-2-YL)-5,6-DIFLUOROBENZO[C][1,2,5]THIADIAZOLE
Uniqueness
2-(5-BROMOTHIOPHEN-2-YL)-N-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE is unique due to its combination of bromothiophene, chlorophenyl, and thiazolidine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12BrClN2S3 |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C14H12BrClN2S3/c15-12-6-5-11(21-12)13-18(7-8-20-13)14(19)17-10-3-1-9(16)2-4-10/h1-6,13H,7-8H2,(H,17,19) |
InChI Key |
MKKCWCMDUIHEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=S)NC2=CC=C(C=C2)Cl)C3=CC=C(S3)Br |
Origin of Product |
United States |
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